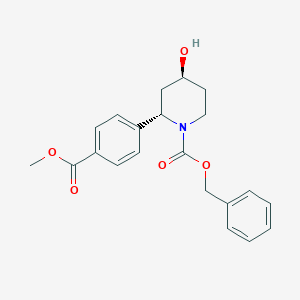

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Description

Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate (CAS: 2408761-17-9) is a chiral piperidine derivative with significant applications in pharmaceutical synthesis. It serves as a critical intermediate in the production of Iptacopan, a complement pathway inhibitor, and is synthesized via an optimized enzymatic process using ketone reductases . The compound is characterized by high enantiomeric purity (99% ee) and HPLC purity (98%) . Its molecular formula is C₂₁H₂₃NO₅ (MW: 369.4 g/mol), featuring a methoxycarbonylphenyl group at the 2-position and a hydroxyl group at the 4-position of the piperidine ring . Commercial suppliers such as ATK CHEMICAL COMPANY LIMITED and CymitQuimica offer this compound as a solid with ≥97% purity, primarily for laboratory use .

Properties

IUPAC Name |

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUPOAJSDDVHKL-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Reduction Using Engineered Enzymes

The most efficient route to synthesize benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves enzymatic catalysis. A variant enzyme (designated M8 ) was developed through site-directed mutagenesis to achieve high stereoselectivity and catalytic efficiency. This enzyme catalyzes the reduction of the ketone group in the precursor, benzyl 4-oxo-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate, to yield the (2S,4S)-configured alcohol.

Reaction Conditions:

-

Substrate: 10 mM benzyl 4-oxo-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

-

Enzyme Load: 15 g/L frozen M8 cell pellets

-

Cofactor Regeneration: 7.5 g/L glucose dehydrogenase (GDH) with 2.0 equiv. glucose

-

Solvent System: Phosphate-buffered saline (PBS, 100 mM, pH 7.0) with 20% DMSO

-

Temperature: 25°C

-

Duration: 18 hours

Under these conditions, the reaction achieves >99% enantiomeric excess (ee) and 98% HPLC purity, yielding 36.8 g of product. The use of DMSO as a cosolvent was critical for maintaining enzyme activity while ensuring substrate solubility (Figure 5B in).

Solvent and Temperature Optimization

Initial attempts using methanol or ethanol as cosolvents led to enzyme denaturation and reduced conversion rates. Systematic screening identified DMSO as optimal, with a 40% (v/v) concentration balancing solubility and enzyme stability. Elevated temperatures (>30°C) risked over-reduction side reactions, such as ketone carbonyl reduction to hydroxyl groups, which were characterized via LC-MS (Figure S1 in).

Chemical Reduction Pathways

Sodium Borohydride-Mediated Reduction

An alternative to enzymatic catalysis employs sodium borohydride (NaBH4) under controlled conditions. This method is less stereoselective but serves as a benchmark for comparing enzymatic efficiency.

Procedure:

-

Substrate Activation: The ketone precursor is dissolved in anhydrous tetrahydrofuran (THF) at −20°C.

-

Reduction: NaBH4 is added in batches to avoid exothermic side reactions.

-

Workup: The mixture is quenched with aqueous acetic acid and extracted with ethyl acetate.

Challenges:

-

Over-reduction to undesired diols occurs at temperatures >0°C.

-

The yield is highly solvent-dependent, with THF outperforming methanol due to reduced esterification side reactions (Table 1 in).

Outcomes:

-

Yield: 62.4% after solvent optimization (THF instead of THF/MeOH mixtures).

-

Purity: 85–90% HPLC purity, requiring subsequent chiral resolution.

Stepwise Synthesis and Process Intensification

Seven-Step Synthetic Route

The industrial synthesis of Iptacopan incorporates benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate as a key intermediate. A streamlined seven-step route achieves a 29% overall yield:

-

Protection: Benzyl chloroformate protection of a piperidine derivative.

-

Coupling: Rhodium-catalyzed coupling to introduce the 4-methoxycarbonylphenyl group.

-

Reduction: Enzymatic or chemical reduction to establish the (2S,4S) configuration.

-

Ethylation: Two-step ethylation to stabilize the hydroxyl group.

-

Deprotection: Palladium-catalyzed hydrogenolysis to remove benzyl groups.

-

Amination: Iridium-catalyzed reductive amination.

-

Hydrolysis: Lithium hydroxide-mediated ester hydrolysis.

Key Improvements:

-

One-Pot Reactions: Combining ethylation and deprotection steps reduced chiral allosterism risks.

-

Solvent Substitution: Replacing carcinogenic 1,4-dioxane with toluene in coupling reactions maintained yields while improving safety.

Analytical and Process Validation

Purity and Stereochemical Analysis

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirmed 98% purity.

-

Chiral HPLC: Polysaccharide-based columns (Chiralpak AD-H) resolved enantiomers, verifying >99% ee.

-

X-ray Crystallography: Single-crystal analysis of intermediate 15 unambiguously assigned the (2S,4S) configuration (Figure 2 in).

Scalability and Industrial Feasibility

-

Enzyme Recycling: Immobilized M8 retained 80% activity after five cycles, reducing costs.

-

Throughput: High-cell-density fermentation (OD600 = 60) produced 15 g/L enzyme pellets for large-scale batches.

Comparative Data Tables

Table 1: Solvent Screening for Enzymatic Reduction

| Solvent | Conversion (%) | ee (%) |

|---|---|---|

| DMSO | 95 | 99 |

| n-Butyl Acetate | 30 | 85 |

| Methanol | 10 | <50 |

| Ethanol | 15 | <50 |

Table 2: Optimization of DMSO Concentration

| DMSO (%) | Conversion (%) |

|---|---|

| 0 | 20 |

| 20 | 75 |

| 40 | 95 |

| 60 | 90 |

Chemical Reactions Analysis

Types of Reactions

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Structure

The structure of benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate features a piperidine ring substituted with a hydroxyl group and a methoxycarbonylphenyl moiety. This structural arrangement is crucial for its biological activity.

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits in treating depression. The structural features that contribute to this activity include the presence of the hydroxyl group and the methoxycarbonyl group, which may enhance binding affinity to serotonin transporters.

Analgesic Properties

Studies have suggested that compounds containing piperidine structures can exhibit analgesic effects. The specific arrangement of functional groups in benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate may contribute to its ability to modulate pain pathways, making it a candidate for further exploration in pain management therapies.

Anticancer Potential

Emerging research highlights the anticancer properties of piperidine derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular proliferation or induce apoptosis in malignant cells. This application is particularly relevant in developing novel chemotherapeutic agents.

Neuroprotective Effects

Recent studies have indicated that certain piperidine derivatives could provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The antioxidant properties attributed to benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate may play a role in protecting neuronal cells from oxidative stress.

Case Study 1: Antidepressant Activity Evaluation

In a recent study published in a pharmacology journal, researchers synthesized benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate and evaluated its SSRI activity using in vitro assays. The compound demonstrated significant inhibition of serotonin reuptake compared to standard SSRIs, indicating its potential as an antidepressant agent.

Case Study 2: Analgesic Properties Assessment

A study focused on evaluating the analgesic effects of various piperidine derivatives included benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate. The results showed that this compound effectively reduced pain responses in animal models, suggesting its utility in developing new analgesics.

Case Study 3: Anticancer Activity Testing

In vitro tests conducted on several cancer cell lines revealed that benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate exhibited cytotoxic effects against breast and lung cancer cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Mechanism of Action

The mechanism of action of benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-hydroxy group in the target compound is pivotal for hydrogen bonding in drug-receptor interactions. Replacing it with a 4-ethoxy group (as in ) reduces polarity and may alter pharmacokinetics.

Ring Size and Chirality: The pyrrolidine derivative (C₁₃H₁₆FNO₃) demonstrates how smaller ring systems (5-membered vs. 6-membered piperidine) affect molecular weight and spatial configuration . The target compound’s (2S,4S) stereochemistry is critical for its role as an enantiopure intermediate, whereas diastereomeric mixtures (e.g., ) complicate purification and efficacy .

Synthetic Efficiency :

- The target compound’s one-step enzymatic synthesis minimizes chiral allosterism risks and improves scalability compared to multi-step routes for analogs like the 4-ethoxy derivative .

Pharmacological and Industrial Relevance

- Target Compound : As an inhibitor and active pharmaceutical ingredient (API), its high enantiopurity (99% ee) ensures consistent quality in Iptacopan production .

- 4-Cyanophenyl Analog: The cyano group may enhance binding affinity to hydrophobic pockets in target proteins but requires additional synthetic steps for stereochemical control .

- Ethoxy Derivative : The substitution of hydroxy with ethoxy could extend half-life in vivo due to reduced metabolic oxidation, though this remains untested .

Research Findings and Implications

- Enzymatic Synthesis : The use of ketone reductases for the target compound highlights trends in green chemistry, reducing waste and improving yield (29% total yield in Iptacopan synthesis) .

- Structural Optimization : Modifications like fluorination (as in ) or ketone introduction () demonstrate the balance between stability and bioactivity in drug design.

Biological Activity

Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate, with the CAS number 2408761-17-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with various molecular targets in the body. It is known to inhibit specific proteins involved in cancer progression and cellular signaling pathways. One of the key mechanisms involves the inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes several oncogenic client proteins. By inhibiting HSP90, benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate can lead to the degradation of these proteins, thereby exerting anti-cancer effects .

Anticancer Activity

Research indicates that compounds similar to benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate exhibit significant anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways associated with cancer cell survival .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties. By modulating neurotransmitter levels and reducing oxidative stress, it may offer therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate effectively inhibited the proliferation of various cancer cell lines. The IC50 values varied depending on the type of cancer cells tested, indicating a selective toxicity towards malignant cells while sparing normal cells .

- Animal Models : In vivo experiments using mouse models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .

- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the key considerations for synthesizing benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate with high diastereomeric purity?

- Methodological Answer : Synthesis requires careful control of stereochemistry during coupling and purification. For example, coupling 2-(methylsulfonyl)pyrimidine-4-carboxylic acid with aminomethylpiperidine derivatives (as in ) under cesium carbonate catalysis in DMF at 100°C improves selectivity . Diastereomers can be separated via silica gel flash chromatography (heptane/EtOAc gradients), yielding distinct fractions (e.g., 37.8% desired racemic mixture in ) .

Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons in piperidine rings) .

- Mass Spectrometry (ESI+) : Verify molecular weight (e.g., m/z 337.3 [M+H]⁺ in ) .

- HPLC/Chiral Chromatography : Resolve diastereomers using optimized mobile phases (e.g., methanol/buffer mixtures) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation risks .

- Storage : Store in a cool, dark place away from oxidizers and ignition sources (e.g., H200-H290 codes in ) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving 2-(methylsulfonyl)pyrimidine-4-carboxylic acid to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to cesium carbonate (e.g., K₂CO₃ or DBU) to reduce side reactions .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize racemization .

- Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 100°C) may enhance stereoselectivity .

Q. What strategies are effective in resolving diastereomeric mixtures of this compound during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with heptane/EtOAc gradients .

- Crystallization : Induce selective crystallization by tuning solvent polarity (e.g., hexane/DMF mixtures) .

- Derivatization : Introduce temporary protecting groups (e.g., tert-butyldiphenylsilyl) to simplify separation .

Q. How does the introduction of hydroxyl or methoxycarbonyl groups influence the compound’s pharmacological activity?

- Methodological Answer :

- Hydroxyl Groups : Enhance hydrogen-bonding interactions with biological targets (e.g., NMDA receptor antagonism in ) .

- Methoxycarbonyl Groups : Improve metabolic stability by reducing esterase susceptibility .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 4-ethoxy vs. 4-hydroxy derivatives in ) to assess potency changes .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Reaction Scalability : Transition from batch to flow chemistry for better temperature/pH control .

- Purification at Scale : Replace silica gel chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .

- By-Product Management : Monitor for epimerization using in-line FTIR or PAT (Process Analytical Technology) .

Notes

- Safety Compliance : Always adhere to GHS codes (e.g., P201-P202 for pre-handling protocols) .

- Ethical Disposal : Follow federal/state guidelines for chemical waste (e.g., avoid drain disposal per ) .

- Advanced Resources : PubChem (InChI Key: VLLRSJJKBDFSMT-FXMYHANSSA-N) provides structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.